N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-4-(pentanoylamino)benzamide
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Overview
Description
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE is a complex organic compound with the molecular formula C27H29N3O5 This compound is characterized by its benzoylamino and pentanoylamino functional groups attached to a dimethoxyphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the benzoylamino intermediate.
Formation of the Pentanoylamino Intermediate: In a separate reaction, 4-aminobenzamide is reacted with pentanoyl chloride under similar conditions to form the pentanoylamino intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.
Industrial Production Methods
Industrial production of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Pathway Modulation: Affecting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE can be compared with similar compounds such as:
N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Similar structure but lacks the pentanoylamino group.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure with ethoxy groups instead of methoxy groups.
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Contains additional functional groups and exhibits different biological activities.
The uniqueness of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C27H29N3O5/c1-4-5-11-25(31)28-20-14-12-19(13-15-20)27(33)30-22-17-23(34-2)21(16-24(22)35-3)29-26(32)18-9-7-6-8-10-18/h6-10,12-17H,4-5,11H2,1-3H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
ZBNUBUKCIZNSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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